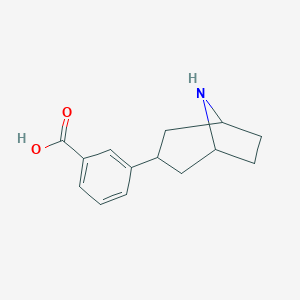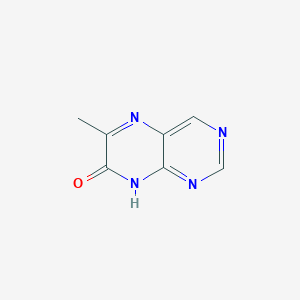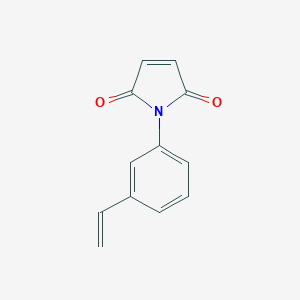![molecular formula C7H6ClN3 B102957 7-氯-5-甲基吡唑并[1,5-a]嘧啶 CAS No. 16082-27-2](/img/structure/B102957.png)
7-氯-5-甲基吡唑并[1,5-a]嘧啶
描述
7-Chloro-5-methylpyrazolo[1,5-a]pyrimidine (7C5MP) is an important organic compound belonging to the family of pyrazolo[1,5-a]pyrimidines. It is a heterocyclic aromatic compound composed of a five-membered ring with three nitrogen atoms and two carbon atoms. 7C5MP is a versatile compound with several potential applications in the fields of medicinal chemistry, material science, and biochemistry. It is a compound of interest due to its structural similarity to other important compounds such as 5-methylpyrazolo[1,5-a]pyrimidine (5MP), 7-chloro-5-methylpyrazolo[1,5-a]pyrimidine-2-thione (7C5MPT), and 5-methylpyrazolo[1,5-a]pyrimidine-2-thione (5MPT).
科学研究应用
药物研究
7-氯-5-甲基吡唑并[1,5-a]嘧啶由于其作为合成各种治疗剂的构建块的潜力而被用于药物研究。 其独特的结构允许开发具有特定药理活性的化合物,例如激酶抑制剂,这在癌症治疗中至关重要 .
材料科学
该化合物用作合成具有特定光学性质的材料的前体。 例如,它用于创建荧光团,荧光团在研究细胞内的分子动力学和相互作用方面至关重要 .
化学合成
在化学合成中,7-氯-5-甲基吡唑并[1,5-a]嘧啶是一种有价值的中间体。 它可以进行各种化学反应以产生多种衍生物,从而能够探索具有潜在工业应用的新化学实体 .
生物探针开发
由于其荧光性质,该化合物在开发生物探针方面起着重要作用。 这些探针可以帮助可视化和跟踪生物过程,这对理解疾病和开发新疗法至关重要 .
抗菌研究
已经进行了一些研究来评估7-氯-5-甲基吡唑并[1,5-a]嘧啶衍生物的抗菌特性。 这项研究对于发现可以对抗耐药菌株和其它病原体的新型抗菌剂意义重大 .
分析化学
在分析化学中,7-氯-5-甲基吡唑并[1,5-a]嘧啶衍生物用作参考标准。 这些标准对于确保各种科学学科中使用的分析方法的准确性和可靠性至关重要 .
安全和危害
未来方向
Pyrazolo[1,5-a]pyrimidines have been identified as strategic compounds for optical applications due to several key characteristics such as their simpler and greener synthetic methodology and their tunable photophysical properties . They have potential applications in studying the dynamics of intracellular processes, chemosensors, and the progress of organic materials .
作用机制
Target of Action
The primary targets of 7-Chloro-5-methylpyrazolo[1,5-a]pyrimidine are currently unknown. This compound belongs to the class of organic compounds known as pyrazolo [1,5-a]pyrimidines . These are aromatic heterocyclic compounds containing a pyrazolo [3,4-d]pyrimidine ring system, which consists of a pyrazole ring fused to and sharing exactly one nitrogen atom with a pyrimidine ring .
Mode of Action
It is known that the pyrazolo[1,5-a]pyrimidine scaffold is a key structural motif in many biologically active compounds .
Result of Action
Some compounds with the pyrazolo[1,5-a]pyrimidine scaffold have shown significant inhibitory activity in certain assays , suggesting that 7-Chloro-5-methylpyrazolo[1,5-a]pyrimidine may also have biological activity.
生化分析
Biochemical Properties
7-Chloro-5-methylpyrazolo[1,5-a]pyrimidine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates. This inhibition can affect various signaling pathways within the cell. Additionally, 7-Chloro-5-methylpyrazolo[1,5-a]pyrimidine can bind to specific proteins, altering their function and stability .
Cellular Effects
The effects of 7-Chloro-5-methylpyrazolo[1,5-a]pyrimidine on cells are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can affect the mitogen-activated protein kinase (MAPK) pathway, which is crucial for cell growth and differentiation. By altering gene expression, 7-Chloro-5-methylpyrazolo[1,5-a]pyrimidine can induce or suppress the production of specific proteins, thereby impacting cellular metabolism and overall cell health .
Molecular Mechanism
At the molecular level, 7-Chloro-5-methylpyrazolo[1,5-a]pyrimidine exerts its effects through various mechanisms. It can bind to biomolecules, leading to enzyme inhibition or activation. For instance, by binding to the active site of a kinase, it can prevent the enzyme from interacting with its substrate, thereby inhibiting its activity. This compound can also influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcription of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 7-Chloro-5-methylpyrazolo[1,5-a]pyrimidine can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that while 7-Chloro-5-methylpyrazolo[1,5-a]pyrimidine is relatively stable under certain conditions, it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound in in vitro or in vivo studies has shown varying effects on cellular function, depending on the concentration and duration of exposure .
Dosage Effects in Animal Models
The effects of 7-Chloro-5-methylpyrazolo[1,5-a]pyrimidine vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as the inhibition of specific enzymes or modulation of signaling pathways. At higher doses, it can lead to toxic or adverse effects, including cellular damage or death. Threshold effects have been observed, where a specific concentration of 7-Chloro-5-methylpyrazolo[1,5-a]pyrimidine is required to achieve a noticeable effect, beyond which the effects can become detrimental .
Metabolic Pathways
7-Chloro-5-methylpyrazolo[1,5-a]pyrimidine is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism within the cell. This compound can affect metabolic flux, altering the levels of specific metabolites. For instance, by inhibiting certain enzymes, 7-Chloro-5-methylpyrazolo[1,5-a]pyrimidine can lead to the accumulation or depletion of specific metabolites, thereby impacting overall cellular metabolism .
Transport and Distribution
The transport and distribution of 7-Chloro-5-methylpyrazolo[1,5-a]pyrimidine within cells and tissues are crucial for its activity. This compound can interact with transporters or binding proteins that facilitate its movement across cellular membranes. Once inside the cell, it can localize to specific compartments or organelles, where it exerts its effects. The distribution of 7-Chloro-5-methylpyrazolo[1,5-a]pyrimidine within tissues can also influence its overall efficacy and toxicity .
Subcellular Localization
The subcellular localization of 7-Chloro-5-methylpyrazolo[1,5-a]pyrimidine is essential for its function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be directed to the mitochondria, where it can affect cellular metabolism and energy production .
属性
IUPAC Name |
7-chloro-5-methylpyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN3/c1-5-4-6(8)11-7(10-5)2-3-9-11/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJXJEUOXFCAJLA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=NN2C(=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50440654 | |
| Record name | 7-chloro-5-methylpyrazolo[1,5-a]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50440654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16082-27-2 | |
| Record name | 7-Chloro-5-methylpyrazolo[1,5-a]pyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16082-27-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-chloro-5-methylpyrazolo[1,5-a]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50440654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What was the primary aim of the study regarding 7-chloro-5-methylpyrazolo[1,5-a]pyrimidine?
A1: The study aimed to develop an efficient synthetic method for 7-chloro-5-methylpyrazolo[1,5-a]pyrimidine and assess its potential antimicrobial activity against a panel of bacterial and fungal strains [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















